molecular formula C21H25N5O6 B12351872 (2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

Cat. No.: B12351872
M. Wt: 443.5 g/mol
InChI Key: ZIXNNHANGXIXPX-ATFAPYMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile compound for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the pyrido[2,3-d]pyrimidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the amino group: Amination reactions can be used to introduce the amino group at the desired position.

    Attachment of the benzoyl group: This step may involve acylation reactions using benzoyl chloride or similar reagents.

    Formation of the pentanedioic acid moiety: This can be achieved through oxidation reactions or by using appropriate dicarboxylic acid precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group or other functional groups can be

Properties

Molecular Formula

C21H25N5O6

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,14-15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30)/t12-,14?,15+/m1/s1

InChI Key

ZIXNNHANGXIXPX-ATFAPYMMSA-N

Isomeric SMILES

C1[C@H](CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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